molecular formula C12H13NO2 B1601378 4-(Pyrrolidine-1-carbonyl)benzaldehyde CAS No. 80020-05-9

4-(Pyrrolidine-1-carbonyl)benzaldehyde

Cat. No.: B1601378
CAS No.: 80020-05-9
M. Wt: 203.24 g/mol
InChI Key: XTXKPVXZEDERLE-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)benzaldehyde is an organic compound with the molecular formula C12H13NO2 It features a benzaldehyde moiety substituted with a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method includes the use of a rhodium catalyst to facilitate the formation of the pyrrolidine ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidine-1-carbonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: 4-(Pyrrolidine-1-carbonyl)benzoic acid.

    Reduction: 4-(Pyrrolidine-1-carbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to androgen receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s ability to fit into the receptor’s binding site, enhancing its selectivity and potency . The benzaldehyde moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

    Pyrrolizines: These compounds share the pyrrolidine ring but differ in their substitution patterns.

    Pyrrolidine-2-one: This derivative features a carbonyl group at the second position of the pyrrolidine ring.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 4-(Pyrrolidine-1-carbonyl)benzaldehyde is unique due to the presence of both a pyrrolidine ring and a benzaldehyde moietyThe compound’s ability to interact with androgen receptors and its role as a versatile building block in organic synthesis further highlight its distinctiveness .

Properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKPVXZEDERLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509868
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80020-05-9
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (6.7 mmol) of 4-formylbenzoic acid was dissolved in 20 ml of dichloromethane. 0.67 ml (8.0 mmol) of pyrrolidine, 1.35 g (8.0 mmol) of 2-chloro-1,3-dimethylimidazonium chloride and 2.8 ml (20.5 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature for 5 hours. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the crude product was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2-chloro-1,3-dimethylimidazonium chloride
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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